molecular formula C23H27N3O3 B5182886 TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE

TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE

Cat. No.: B5182886
M. Wt: 393.5 g/mol
InChI Key: MEORLZZTUYTLFM-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

tert-butyl N-[1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(21(27)25-14-16-9-5-4-6-10-16)13-17-15-24-19-12-8-7-11-18(17)19/h4-12,15,20,24H,13-14H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORLZZTUYTLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable electrophile.

    Formation of the Carbamate Group: The carbamate group is typically introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to modulation of cellular processes. The benzylcarbamoyl group may enhance the compound’s binding affinity to these receptors, resulting in increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL CARBAMATE: A simpler compound with similar functional groups but lacks the indole ring.

    BENZYL CARBAMATE: Contains the benzylcarbamoyl group but lacks the tert-butyl and indole components.

    INDOLE-3-ACETIC ACID: An indole derivative with different functional groups, commonly found in plants.

Uniqueness

TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is unique due to the combination of the indole ring, benzylcarbamoyl group, and tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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